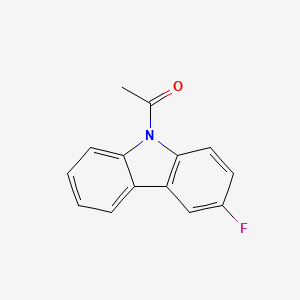
9-Acetyl-3-fluorocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-3-fluorocarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-3-fluorocarbazole typically involves the acetylation of 3-fluorocarbazole. One common method is the Friedel-Crafts acylation reaction, where 3-fluorocarbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of quinone derivatives.
Reduction: Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 9-hydroxy-3-fluorocarbazole.
Substitution: The fluorine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 9-Hydroxy-3-fluorocarbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Acetyl-3-fluorocarbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects of substituents on the carbazole ring.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug development due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 9-Acetyl-3-fluorocarbazole depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the acetyl group may influence its metabolic stability and solubility.
Vergleich Mit ähnlichen Verbindungen
3-Fluorocarbazole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
9-Acetylcarbazole: Lacks the fluorine atom, which may reduce its binding affinity to certain biological targets.
Other Carbazole Derivatives: Include compounds with various substituents at different positions on the carbazole ring, each with unique properties and applications.
Uniqueness: 9-Acetyl-3-fluorocarbazole is unique due to the combined presence of both the acetyl and fluorine groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H10FNO |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
1-(3-fluorocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10FNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3 |
InChI-Schlüssel |
ZUBVMODJTWCYEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B14120526.png)
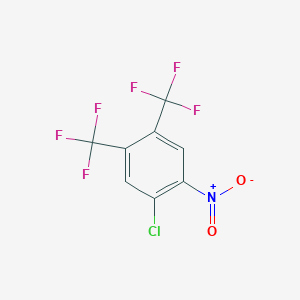
![4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14120541.png)
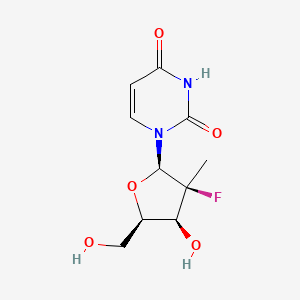

![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)

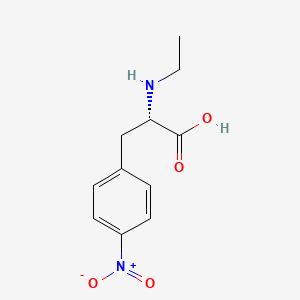
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)

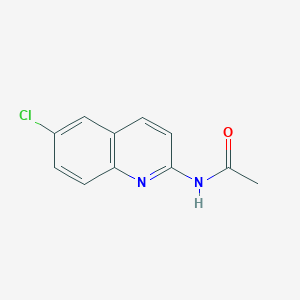
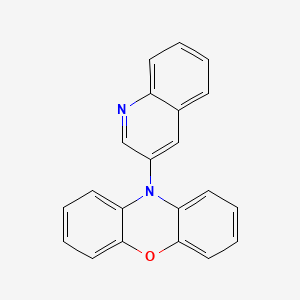
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)
